N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline
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Overview
Description
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline is a chemical compound that features a triazole ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole with aniline under specific conditionsThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aniline moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or aniline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the aniline moiety.
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline: Similar structure but with the triazole ring attached at a different position.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a methoxy group, altering its chemical properties.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline is unique due to the specific positioning of the triazole ring and the aniline moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-10(12-8-13-14)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI Key |
ZHSRXKHGMOFTJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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